molecular formula C24H33N4O9P B8198245 Lufotrelvir CAS No. 2468015-78-1

Lufotrelvir

Cat. No.: B8198245
CAS No.: 2468015-78-1
M. Wt: 552.5 g/mol
InChI Key: FQKALOFOWPDTED-WBAXXEDZSA-N
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Description

PF-07304814, also known as lufotrelvir, is an antiviral drug developed by Pfizer. It acts as a 3CL protease inhibitor and is a phosphate ester prodrug of PF-00835231. This compound is rapidly metabolized into the active metabolite PF-00835231 by alkaline phosphatase, which then suppresses SARS-CoV-2 replication by inhibiting the main protease (M pro) of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-07304814 involves several key steps:

Industrial Production Methods: The industrial production of PF-07304814 includes the identification of a dimethyl sulfoxide (DMSO) solvated form of lufotrelvir to enable long-term storage. This process ensures that all impurities are controlled appropriately .

Chemical Reactions Analysis

Types of Reactions: PF-07304814 undergoes several types of reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

PF-07304814 has several scientific research applications:

Mechanism of Action

PF-07304814 contains a phosphate group, allowing the compound to be soluble and subsequently cleaved in tissue by alkaline phosphatase. This step releases PF-00835231, which exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, has potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases .

Comparison with Similar Compounds

Uniqueness of PF-07304814: PF-07304814 is unique due to its prodrug nature, which allows for intravenous administration and rapid conversion to the active metabolite PF-00835231. This provides a higher aqueous solubility and enhanced bioavailability compared to other similar compounds .

Properties

IUPAC Name

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKALOFOWPDTED-WBAXXEDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337108
Record name Lufotrelvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The structure of PF-07304814 contains a phosphate group, allowing the compound to be soluble and then subsequently cleaved in tissue by alkaline phosphatase. This step allows for the release of PF-00835231, which is the compound that exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, was shown to have potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases.
Record name PF-07304814
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2468015-78-1
Record name Lufotrelvir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lufotrelvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUFOTRELVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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